molecular formula C8H14BrNO B7933503 N-(4-Bromo-cyclohexyl)-acetamide

N-(4-Bromo-cyclohexyl)-acetamide

Cat. No.: B7933503
M. Wt: 220.11 g/mol
InChI Key: INTANGNJYBYUJG-UHFFFAOYSA-N
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Description

N-(4-Bromo-cyclohexyl)-acetamide is an organic compound characterized by the presence of a bromine atom attached to a cyclohexyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-cyclohexyl)-acetamide typically involves the bromination of cyclohexylamine followed by acylation. One common method includes:

    Bromination: Cyclohexylamine is reacted with bromine in the presence of a solvent like acetic acid to yield 4-bromo-cyclohexylamine.

    Acylation: The resulting 4-bromo-cyclohexylamine is then acylated using acetic anhydride or acetyl chloride under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-cyclohexyl)-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding cyclohexylacetamide.

    Oxidation Reactions: Oxidation can occur at the cyclohexyl ring or the acetamide group, leading to different products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: N-(4-Azido-cyclohexyl)-acetamide, N-(4-Thio-cyclohexyl)-acetamide.

    Reduction: Cyclohexylacetamide.

    Oxidation: Cyclohexylacetamide derivatives with oxidized functional groups.

Scientific Research Applications

N-(4-Bromo-cyclohexyl)-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(4-Bromo-cyclohexyl)-acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can facilitate binding to biological targets through halogen bonding, while the acetamide group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-cyclohexyl)-acetamide
  • N-(4-Fluoro-cyclohexyl)-acetamide
  • N-(4-Iodo-cyclohexyl)-acetamide

Uniqueness

N-(4-Bromo-cyclohexyl)-acetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-(4-bromocyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h7-8H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTANGNJYBYUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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